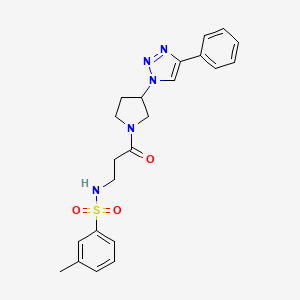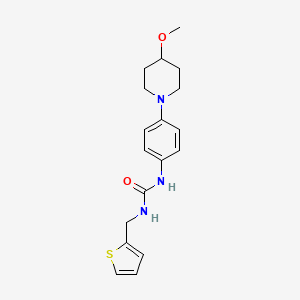
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MP-10 and has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of MP-10 is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, MP-10 has been found to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By modulating the activity of this transporter, MP-10 may be able to influence the release and uptake of dopamine in the brain.
Biochemical and Physiological Effects:
Studies have shown that MP-10 can have a range of biochemical and physiological effects in the body. For example, it has been found to increase the release of dopamine in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, MP-10 has been found to have analgesic properties, which could make it a valuable tool for pain management.
実験室実験の利点と制限
One of the primary advantages of MP-10 is that it is a highly specific compound that can be used to target specific neurotransmitter systems in the brain. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, there are also limitations to the use of MP-10 in lab experiments, including the fact that it is a highly potent compound that requires careful handling and dosing.
将来の方向性
There are a number of potential future directions for research on MP-10. One area of interest is in the development of new treatments for addiction and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and to explore its potential use in other areas of research, such as pain management and neuroprotection.
Conclusion:
In conclusion, 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a highly specific and potentially valuable tool for scientific research. While its mechanism of action is not yet fully understood, it has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields. Further research is needed to fully explore the potential of MP-10 and to develop new treatments for neurological disorders and other conditions.
合成法
The synthesis of MP-10 is a complex process that involves several steps. The initial step involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with thiophene-2-carbaldehyde to produce an intermediate product. This intermediate is then reacted with urea to form the final product, 1-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea.
科学的研究の応用
MP-10 has been studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is in the field of neuroscience, where MP-10 has been found to have a range of interesting properties. For example, studies have shown that MP-10 can modulate the activity of the dopamine transporter, which could have implications for the treatment of addiction and other neurological disorders.
特性
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-8-10-21(11-9-16)15-6-4-14(5-7-15)20-18(22)19-13-17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSXXQBEVDYSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)
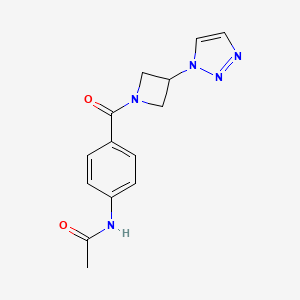
![4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2446761.png)

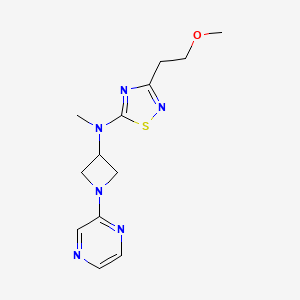
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)

![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
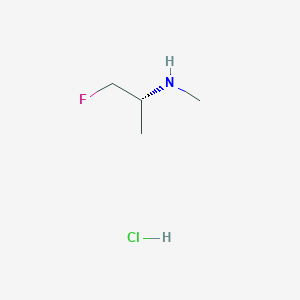
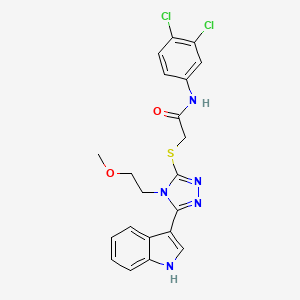
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide](/img/structure/B2446773.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)
